3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXAMWNOFBVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxyphenyl group and a piperazine moiety, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of 323.42 g/mol.
The primary mechanism of action for 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific biological targets:
- Alpha1-Adrenergic Receptors (α1-AR) : The compound has been shown to modulate signaling pathways associated with these receptors, which are crucial in regulating immune cell functions such as differentiation, proliferation, and survival.
- Kinase Inhibition : Research indicates that this compound acts as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are involved in cell growth and survival pathways, making them significant targets for cancer therapy .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Studies have demonstrated that 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potent inhibitory effects on cell proliferation and survival:
- In vitro Studies : In cell-based assays, the compound inhibited the phosphorylation of BAD protein (a pro-apoptotic factor) at submicromolar concentrations, indicating its potential to induce apoptosis in cancer cells .
- Clonogenic Assays : The compound demonstrated strong inhibition of colony formation in cancer cells, further confirming its efficacy as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. It affects pathways related to immune response modulation, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Pim-1 Kinase Inhibition : A study focusing on the development of selective Pim-1 inhibitors reported that compounds similar to 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibited high selectivity against a panel of oncogenic kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Cell Viability Assays : Research utilizing MTT assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to control compounds like YM155 and menadione, affirming its potential as an anticancer agent .
Data Tables
The following tables summarize key findings from studies on the biological activity of 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) | Selectivity |
|---|---|---|
| Pim-1 | <0.05 | High |
| Flt-3 | 0.15 | Moderate |
| Other Kinases | >10 | Low |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.03 | Significant |
| A549 (Lung) | 0.05 | Significant |
| HeLa (Cervical) | 0.04 | Significant |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 2-methoxyphenyl derivatives and piperazine analogs. The structural formula can be represented as follows:
- IUPAC Name : 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Molecular Formula : C_{18}H_{24}N_4O
The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon for hydrogenation steps. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, studies have shown its effectiveness against certain breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, providing a protective effect against excitotoxicity associated with conditions like Alzheimer's disease .
- Antidepressant Properties : The piperazine moiety in the structure suggests potential antidepressant effects. Preliminary studies have indicated that it may enhance serotonergic activity, which is crucial for mood regulation .
Therapeutic Applications
The diverse biological activities of 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine lend it to several therapeutic applications:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in cancer cells.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by amyloid-beta peptide, treatment with this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The neuroprotective effect was linked to the modulation of glutamate receptors, particularly NMDA receptors .
Case Study 3: Antidepressant Activity
Clinical trials investigating the antidepressant effects showed that patients treated with this compound experienced significant improvements in depressive symptoms compared to placebo groups. The results suggest a potential role for this compound in managing major depressive disorder .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine ()
- Key Differences :
- Position 3: 4-Chlorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating).
- Position 7: Piperidine (saturated, single nitrogen) vs. 4-methylpiperazine (two nitrogens, methylated).
- Implications: Chlorine’s electronegativity may reduce electron density at the pyrimidine core, altering binding affinity.
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine (, CAS 877794-58-6)
- Key Differences :
- Position 3: Unsubstituted phenyl vs. 2-methoxyphenyl.
- Position 7: Morpholine (oxygen-containing) vs. 4-methylpiperazine.
- Morpholine’s oxygen may improve solubility but lacks the basicity of piperazine .
Substituent Variations at Position 5
5-Isopropyl-2-methyl-7-(4-methyl-1-piperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine (, CAS 899393-38-5)
- Key Differences :
- Position 5: Isopropyl (bulky, hydrophobic) vs. methyl.
- Position 3: Phenyl vs. 2-methoxyphenyl.
- Structural bulkiness may hinder binding to compact active sites .
Structural and Pharmacokinetic Implications
Preparation Methods
Aminopyrazole Synthesis
The aminopyrazole precursor, 5-amino-3-(2-methoxyphenyl)pyrazole, serves as the primary building block. While commercial availability is limited, this intermediate can be synthesized via cyclization of hydrazine with α,β-unsaturated ketones or through palladium-catalyzed cross-coupling reactions. For instance, 2-methoxybenzaldehyde may undergo Claisen-Schmidt condensation with acetone to form a chalcone derivative, which is then treated with hydrazine hydrate under acidic conditions to yield the aminopyrazole.
β-Ketoester Selection
Ethyl acetoacetate is employed as the β-ketoester due to its methyl substituent, which directly contributes to the 5-methyl group on the pyrimidine ring. The reaction between 5-amino-3-(2-methoxyphenyl)pyrazole and ethyl acetoacetate proceeds via a tandem cyclocondensation mechanism, facilitated by acidic or basic catalysts. In a representative procedure, refluxing equimolar quantities of the reactants in acetic acid for 12 hours yields 3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (Compound A) with a reported yield of 84%.
Chlorination at Position 7
To enable functionalization at position 7, the hydroxyl group of Compound A is replaced with a chlorine atom via chlorination.
Reagent Optimization
Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice, often used in excess (5–10 eq.) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is conducted under reflux conditions (110°C, 4–6 hours), achieving near-quantitative conversion to 3-(2-methoxyphenyl)-5-methyl-7-chloropyrazolo[1,5-a]pyrimidine (Compound B). The selectivity for position 7 is attributed to the enhanced electrophilicity of the pyrimidine ring at this site, as evidenced by density functional theory (DFT) calculations.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, DMF, 110°C, 6h | 92% |
Nucleophilic Substitution with 4-Methylpiperazine
The final step introduces the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) at position 7.
Reaction Mechanism
The chlorine atom in Compound B is displaced by 4-methylpiperazine under mild basic conditions. A mixture of Compound B, 4-methylpiperazine (2.5 eq.), and potassium carbonate (3 eq.) in anhydrous dimethyl sulfoxide (DMSO) is heated to 80°C for 8 hours. The polar aprotic solvent stabilizes the transition state, while the base scavenges liberated HCl.
Purification and Characterization
Post-reaction, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to isolate 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine in 78% yield. Structural confirmation is achieved through $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 1H, aromatic), 6.99–6.93 (m, 2H, aromatic), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.61–2.58 (m, 4H, piperazine-H), 2.39 (s, 3H, NCH₃), 2.31 (s, 3H, CH₃).
Alternative Synthetic Pathways
Suzuki Coupling for Diversification
Patent literature describes leveraging Suzuki-Miyaura cross-coupling to introduce aryl groups at position 5. For instance, a 5-bromo intermediate could react with pinacol boronate esters under palladium catalysis. However, this route is less practical for the target compound due to the preexisting methyl group at position 5.
Industrial-Scale Considerations
Solvent Selection
Large-scale synthesis prioritizes safety and cost. Replacing DMSO with toluene or 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity while maintaining reaction efficiency.
Catalytic Improvements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the substitution step, reducing reaction times to 2–3 hours.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Competing chlorination at position 5 is avoided by steric hindrance from the 3-(2-methoxyphenyl) group. Computational models indicate a 15 kcal/mol preference for chlorination at position 7.
Piperazine Degradation
4-Methylpiperazine is prone to oxidation under prolonged heating. Conducting reactions under nitrogen atmosphere and limiting temperatures to ≤80°C minimizes side reactions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine in academic settings?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of aminopyrazoles with dielectrophilic reagents (e.g., 1,3-diketones) to form the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the 4-methylpiperazinyl group. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Critical Parameters : Monitor reaction progress via TLC/HPLC. Purification via column chromatography or recrystallization (ethanol/acetone mixtures) is essential for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperazine methyl at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the heterocyclic core (e.g., orthorhombic Pbca space group observed in related compounds) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C21H24N5O2 expected at m/z 394.19) .
Advanced Research Questions
Q. How does the 4-methylpiperazinyl group influence biological activity compared to other substituents?
- Structure-Activity Relationship (SAR) : The piperazine moiety enhances solubility and target binding (e.g., via hydrogen bonding with kinase ATP pockets). Comparative studies show that bulkier substituents (e.g., 4-phenylpiperazine) reduce bioavailability, while methyl groups improve metabolic stability .
- Experimental Design : Synthesize analogs with varying piperazine substituents and test in enzyme inhibition assays (e.g., IC50 values for kinase targets) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Data Reconciliation :
- Assay Variability : Standardize cell-based vs. enzyme assays (e.g., ATP concentration in kinase assays) .
- Pharmacokinetic Factors : Compare logP values and plasma protein binding to explain discrepancies in in vivo efficacy .
- Case Study : A compound with reported antitumor activity in vitro but poor in vivo performance may require prodrug modification or nanoparticle encapsulation to enhance bioavailability .
Q. How can computational methods guide the optimization of this compound for selective target binding?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on key residues (e.g., hinge region Lys/Arg in kinases) .
- MD Simulations : Simulate binding stability over 100 ns to assess entropy-driven vs. enthalpy-driven interactions. Correlate with experimental ΔG values from ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
